2-Acetoxy-3'-methylbenzophenone
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Overview
Description
2-Acetoxy-3’-methylbenzophenone is an organic compound with the molecular formula C17H16O3. It is a derivative of benzophenone, where the acetoxy group is attached to the second carbon of the benzene ring, and a methyl group is attached to the third carbon of the benzophenone structure. This compound is known for its applications in various fields, including organic synthesis and photochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-3’-methylbenzophenone typically involves the acetylation of 3’-methylbenzophenone. One common method is the Friedel-Crafts acylation reaction, where 3’-methylbenzophenone reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of 2-Acetoxy-3’-methylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-3’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
2-Acetoxy-3’-methylbenzophenone is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Photochemistry: The compound is used in studies related to photochemical reactions and photostability.
Biological Studies: It is investigated for its potential biological activities, including antibacterial and antioxidant properties.
Industrial Applications: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Acetoxy-3’-methylbenzophenone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to form the corresponding phenol, which can then participate in further chemical reactions. The compound’s photochemical properties allow it to absorb light and undergo photochemical transformations, making it useful in photochemistry studies .
Comparison with Similar Compounds
Similar Compounds
2-Acetoxy-3’,5’-methylbenzophenone: Similar structure but with an additional methyl group at the 5’ position.
3-Acetoxybenzophenone: Lacks the methyl group at the 3’ position.
4-Acetoxybenzophenone: The acetoxy group is attached to the fourth carbon of the benzene ring.
Uniqueness
2-Acetoxy-3’-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the acetoxy and methyl groups influences its reactivity and makes it suitable for specific applications in organic synthesis and photochemistry .
Properties
IUPAC Name |
[2-(3-methylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-6-5-7-13(10-11)16(18)14-8-3-4-9-15(14)19-12(2)17/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIUFPWSMFPDQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641554 |
Source
|
Record name | 2-(3-Methylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-89-2 |
Source
|
Record name | [2-(Acetyloxy)phenyl](3-methylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890098-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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